molecular formula C16H16O7 B1263206 (7R,8R)-Alpha-Diversonolic Ester

(7R,8R)-Alpha-Diversonolic Ester

Cat. No. B1263206
M. Wt: 320.29 g/mol
InChI Key: YZMBEUQMDLBCDY-BZNIZROVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8R)-alpha-diversonolic ester is a member of the class of xanthones that is methyl 2,3,4,9-tetrahydro-1H-xanthene-1-carboxylate substituted by hydroxy groups at positions 1, 2 and 8, a methyl group at position 6 and an oxo group at position 9 (the 1R,2R stereoisomer). It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of phenols, a member of xanthones, a methyl ester, a secondary alcohol and a tertiary alcohol.

Scientific Research Applications

Synthesis and Structural Revision

The (7R,8R)-Alpha-Diversonolic Ester is a key structural motif in a family of natural products, some of which show notable antibiotic activities. Nicolaou and Li (2008) focused on the development of new synthetic technologies for the synthesis of this molecular framework. Their research led to the revision of the originally proposed structures for α- and β-diversonolic esters through total synthesis. This work has significant implications for uncovering the true structures of these esters and making them readily available for further research, potentially including biological investigations (Nicolaou & Li, 2008).

Template for Stabilization of Peptide α-Helix

In another study by Austin et al. (1997), a bicyclic diacid was designed as a template for stabilizing the hydrogen-bonding pattern of a peptide α-helix. The protected precursor synthesized from tert-butyl 3,5-dimethoxybenzoate was linked to various derivatives, showcasing the importance of such structures in peptide chemistry. This research highlights the potential of α-diversonolic ester derivatives in stabilizing specific peptide structures, which can be crucial in protein engineering and drug design (Austin et al., 1997).

Educational Value in Chemistry

The "Ester Project" described by Goodman and Bean (1983) shows the educational value of studying esters like (7R,8R)-Alpha-Diversonolic Ester. Students investigated the synthesis of various esters and presented their research in professional papers, highlighting the role of such compounds in enhancing research and writing skills in the field of chemistry education (Goodman & Bean, 1983).

properties

Product Name

(7R,8R)-Alpha-Diversonolic Ester

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

methyl (1R,2R)-1,2,8-trihydroxy-6-methyl-9-oxo-3,4-dihydro-2H-xanthene-1-carboxylate

InChI

InChI=1S/C16H16O7/c1-7-5-8(17)12-10(6-7)23-9-3-4-11(18)16(21,15(20)22-2)13(9)14(12)19/h5-6,11,17-18,21H,3-4H2,1-2H3/t11-,16+/m1/s1

InChI Key

YZMBEUQMDLBCDY-BZNIZROVSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@]([C@@H](CC3)O)(C(=O)OC)O)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(C(CC3)O)(C(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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